Product packaging for Ethyl 4-cyclohexyl-4-oxobutanoate(Cat. No.:CAS No. 54966-52-8)

Ethyl 4-cyclohexyl-4-oxobutanoate

Cat. No.: B1332344
CAS No.: 54966-52-8
M. Wt: 212.28 g/mol
InChI Key: FCERNGANVYWSDA-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Chemical Transformations

Ethyl 4-cyclohexyl-4-oxobutanoate serves as a valuable intermediate in organic synthesis, a field focused on the construction of organic compounds. Its structure, featuring a reactive ketone carbonyl group and an ester moiety, allows for a wide range of chemical transformations. Chemists utilize such compounds to build molecular frameworks that are integral to pharmaceuticals, agrochemicals, and materials science. The cyclohexyl group imparts specific steric and electronic properties to the molecule, influencing its reactivity and the properties of the final products.

The strategic importance of this compound lies in its ability to participate in reactions at two distinct functional groups. This dual reactivity can be exploited sequentially or, in some cases, simultaneously to construct intricate molecular architectures. For instance, the ketone can undergo nucleophilic addition, reduction, or condensation reactions, while the ester can be hydrolyzed, transesterified, or serve as a handle for further functionalization.

Significance of γ-Keto Esters in Synthetic Methodology

γ-Keto esters, as a class of compounds, are highly prized in synthetic methodology for their utility as precursors to a variety of cyclic and acyclic structures. Their importance stems from the 1,4-dicarbonyl relationship, which is a key structural motif in many natural products and biologically active molecules.

The presence of two carbonyl groups at a 1,4-distance allows for the facile synthesis of five-membered heterocyclic compounds such as furans and pyrroles through intramolecular cyclization reactions. wikipedia.orgwikipedia.org Furthermore, the ketone and ester functionalities can be selectively manipulated to introduce new stereocenters, making them crucial in asymmetric synthesis. The ability to generate complex molecules from relatively simple and accessible γ-keto ester starting materials underscores their significance in modern organic synthesis. nih.govorganic-chemistry.org

Historical Overview of Relevant Synthetic Strategies

The development of synthetic methods to access γ-keto esters has a rich history, with several named reactions forming the bedrock of this area of research.

The Stobbe condensation , discovered by Hans Stobbe in 1893, provides a route to alkylidene succinic acids, which can be precursors to γ-keto acids and their esters. wikipedia.orgorganicreactions.orgslideshare.net This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base. wikipedia.orgorganicreactions.org

The Reformatsky reaction , first reported by Sergey Reformatsky in 1887, offers a method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. numberanalytics.combyjus.comnumberanalytics.comyoutube.comwikipedia.org While not a direct synthesis of γ-keto esters, it is a foundational method for carbon-carbon bond formation relevant to their synthesis.

The Michael addition , a discovery by Arthur Michael in 1887, is a versatile reaction for the formation of 1,5-dicarbonyl compounds, which can be closely related to γ-keto esters. wikipedia.orgnumberanalytics.comnumberanalytics.comlibretexts.orgbyjus.com This reaction involves the conjugate addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.comnumberanalytics.com

The Friedel-Crafts acylation , developed by Charles Friedel and James Crafts in 1877, is a fundamental method for the formation of aryl ketones. wikipedia.orgnih.govmasterorganicchemistry.comrsc.orgsigmaaldrich.com This reaction can be adapted to synthesize γ-keto esters by using appropriate starting materials, such as the acylation of an aromatic ring with a succinic anhydride (B1165640) derivative followed by esterification.

The use of organocuprates , often referred to as Gilman reagents, for conjugate addition to α,β-unsaturated esters became a prominent method in the mid-20th century. chem-station.comcmu.educhemistrysteps.commasterorganicchemistry.com This strategy provides a reliable way to introduce an alkyl or aryl group at the β-position of an ester, leading to a γ-keto ester upon appropriate workup.

These historical strategies, continuously refined and expanded upon, form the classical toolbox for the synthesis of γ-keto esters like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B1332344 Ethyl 4-cyclohexyl-4-oxobutanoate CAS No. 54966-52-8

Properties

IUPAC Name

ethyl 4-cyclohexyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCERNGANVYWSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339706
Record name Ethyl 4-cyclohexyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54966-52-8
Record name Ethyl 4-cyclohexyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms of Ethyl 4 Cyclohexyl 4 Oxobutanoate

Established Synthetic Pathways to Ethyl 4-cyclohexyl-4-oxobutanoate

The construction of this compound can be achieved through several synthetic strategies. Among these, reductive succinoylation and related methods utilizing silyl enol ethers have proven to be effective.

Reductive Succinoylation Approaches

Reductive succinoylation provides a direct route to γ-keto esters by coupling a derivative of succinic acid with a suitable nucleophile, in this case, a cyclohexyl moiety. This transformation is often facilitated by the use of Lewis acids to activate the electrophilic partner.

Lewis acids, such as tin(IV) chloride (SnCl₄), play a crucial role in promoting the acylation of nucleophiles with acyl halides or anhydrides. In the context of synthesizing γ-keto esters, a Lewis acid activates the succinic acid derivative, typically an acyl chloride like ethyl 4-chloro-4-oxobutanoate, rendering it more susceptible to nucleophilic attack.

The reaction of a cyclohexyl nucleophile with an activated succinylating agent in the presence of a Lewis acid catalyst is a key step in forming the carbon-carbon bond necessary for the γ-keto ester framework. The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. Tin(IV) chloride is a powerful Lewis acid that can effectively catalyze Friedel-Crafts acylation reactions.

A plausible pathway involves the Friedel-Crafts acylation of cyclohexene with a succinic acid derivative, such as ethyl succinyl chloride, catalyzed by tin tetrachloride. This would be followed by a reduction step to yield the saturated cyclohexyl ring.

Reactant 1Reactant 2CatalystProduct
Cyclohexyl Grignard ReagentEthyl 4-chloro-4-oxobutanoateTin TetrachlorideThis compound
CyclohexeneEthyl succinyl chlorideTin TetrachlorideEthyl 4-(cyclohex-2-en-1-yl)-4-oxobutanoate (intermediate)

This interactive data table illustrates potential reaction components for the Lewis acid-catalyzed synthesis.

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents that can react with a variety of electrophiles. In the synthesis of γ-keto esters, a silyl enol ether can act as the nucleophilic partner. A particularly relevant reagent is 1,2-bis(trimethylsilyloxy)cyclobut-1-ene, which can be considered a synthetic equivalent of a succinoyl dianion.

The reaction of 1,2-bis(trimethylsilyloxy)cyclobut-1-ene with a cyclohexyl electrophile, activated by a Lewis acid, would lead to the formation of a four-membered ring intermediate. Subsequent ring-opening and hydrolysis would then yield the desired γ-keto ester, this compound. This approach offers a powerful method for the construction of the 1,4-dicarbonyl system inherent in the target molecule. Lewis acid-mediated reactions of 1,2-bis(trimethylsilyloxy)cyclobutene with acetals, for example, have been shown to yield 1,3-cyclopentanedione products after further treatment nih.gov.

Related Synthetic Routes to 4-Oxobutanoates (General Applicability)

The synthesis of 4-oxobutanoates is a well-established area of organic chemistry, with numerous general methods that can be adapted for the preparation of this compound. Many of these methods rely on the principles of the Friedel-Crafts acylation, where an aromatic or aliphatic substrate is acylated with a derivative of succinic acid.

For instance, the reaction of an arene with succinic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride is a classic method for producing 4-aryl-4-oxobutanoic acids, which can then be esterified. While the direct application to a non-aromatic, saturated system like cyclohexane (B81311) requires modification, the underlying principle of electrophilic acylation remains relevant.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is paramount for optimizing reaction conditions and extending the methodology to other substrates. The formation of this compound via the pathways described above involves key intermediates that dictate the course of the reaction.

Elucidation of Key Reaction Intermediates (e.g., Enol Silyl Ether 3)

In syntheses involving silyl enol ethers, the identification of specific intermediates is crucial for confirming the proposed reaction pathway. While the direct synthesis of this compound with explicit characterization of an "enol silyl ether 3" intermediate is not prominently detailed in the literature, analogous systems provide strong evidence for its existence.

In a typical reaction involving a silyl enol ether and an electrophile under Lewis acid catalysis, the silyl enol ether acts as a nucleophile. The initial step involves the coordination of the Lewis acid to the electrophile, increasing its reactivity. The silyl enol ether then attacks the activated electrophile, leading to the formation of a new carbon-carbon bond and a transient oxonium ion. The elimination of the silyl group, typically as a silyl halide, regenerates the carbonyl group and yields the final product.

Catalytic Roles and Stereochemical Considerations in Synthesis

The synthesis of γ-keto esters such as this compound can be approached through various catalytic methodologies, with a significant focus on controlling the stereochemical outcome, particularly when chiral centers are present or introduced. While specific catalytic systems for the asymmetric synthesis of this compound are not extensively detailed in publicly available research, the principles can be inferred from the synthesis of analogous α-keto and β-keto esters, where enzymatic and chemo-catalytic methods are prominent.

Enzymatic catalysis, particularly employing oxidoreductases from microorganisms, offers a powerful tool for the stereoselective synthesis of chiral keto esters. For instance, studies on the reduction of α-keto esters have demonstrated the utility of reductases from Streptomyces avermitilis and Streptomyces thermocyaneoviolaceus. These enzymes exhibit high stereoselectivity, yielding corresponding hydroxy esters with excellent enantiomeric excess. For example, the reduction of ethyl 3-methyl-2-oxobutanoate using reductases from S. thermocyaneoviolaceus produces the corresponding (R)-hydroxy ester with high enantioselectivity oup.com. Similarly, baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the enantioselective reduction of β-keto esters, yielding optically active β-hydroxy esters which are valuable chiral building blocks researchgate.net. The stereochemical outcome of these reactions is dictated by the enzyme's active site, which preferentially binds the substrate in a specific orientation, leading to the formation of one enantiomer over the other.

In chemo-catalysis, stereoselective Michael additions represent a key strategy for constructing chiral frameworks. For the synthesis of related α,δ-dioxoesters, a regio- and stereoselective Michael addition of a chiral ketimine to an acrylate derivative has been developed. This method allows for the creation of a quaternary stereocenter with high enantiomeric excess (95% ee) mdpi.com. The choice of the chiral amine used to form the ketimine directs the stereochemical course of the addition, enabling access to the desired absolute configuration of the product mdpi.com. While this example does not directly produce this compound, the underlying principle of using chiral auxiliaries or catalysts in Michael additions is a relevant and powerful strategy for introducing stereocenters in similar structures.

The table below summarizes the catalytic approaches and stereochemical outcomes observed in the synthesis of analogous keto esters.

Catalyst TypeSubstrate ClassReaction TypeStereochemical OutcomeReference
Oxidoreductase (S. thermocyaneoviolaceus)α-Keto EsterReductionHigh enantioselectivity for (R)-hydroxy ester oup.com
Baker's Yeast (S. cerevisiae)β-Keto EsterReductionEnantioselective production of (S)-β-hydroxybutanoate researchgate.net
Chiral KetimineAcrylate DerivativeMichael AdditionHigh enantiomeric excess (95% ee) for quaternary stereocenter mdpi.com
Oxidoreductase (S. avermitilis)α-Keto and β-Keto EstersReductionStereoselective reduction nih.gov

Optimization of Synthetic Parameters for Research Scale Production

The efficient synthesis of this compound on a research scale necessitates careful optimization of various reaction parameters to maximize yield, purity, and reaction efficiency. The key parameters that require systematic investigation include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Yield and Reaction Efficiency

The selection of an appropriate solvent is critical as it can significantly influence reaction rates, equilibria, and the stability of reactants, intermediates, and products. The choice of solvent can dramatically affect the reaction outcome, and replacing a non-ideal solvent can lead to improved yields and reduced waste nih.gov. In some cases, the solvent can also participate in the reaction. For example, in certain multi-component reactions, ethanol has been observed to play a dual role as both a reactant and the reaction medium researchgate.net.

The following table illustrates the potential impact of different solvent classes on a generic ester synthesis, which can be extrapolated to the synthesis of this compound.

Solvent ClassExamplesPotential Effects on Reaction
Non-polarHexane, TolueneMay be suitable for reactions involving non-polar reactants. Can facilitate product precipitation if the product is polar.
Polar AproticTHF, DMF, AcetonitrileCan increase reaction rates by solvating cations. Generally good for a wide range of organic reactions.
Polar ProticEthanol, Methanol, WaterCan act as a reactant (e.g., in transesterification). Can form hydrogen bonds, affecting reaction pathways.

Temperature and Pressure Control in Controlled Syntheses

Temperature is a fundamental parameter that directly influences the rate of a chemical reaction. For the synthesis of this compound, optimizing the temperature is crucial to ensure a reasonable reaction time while minimizing the formation of byproducts from potential side reactions, such as decomposition or polymerization. For related esterification processes, temperatures in the range of 20-100 °C, and more specifically 40-80 °C, have been found to be effective google.com. Reactions are typically conducted at atmospheric pressure, simplifying the experimental setup google.com.

Control over temperature is often achieved using oil baths, heating mantles, or cryostats for sub-ambient temperatures. Precise temperature control is particularly important for reactions with a narrow optimal temperature window and for ensuring reproducibility. While most laboratory-scale syntheses are performed at atmospheric pressure, in certain cases, applying vacuum can be used to remove volatile byproducts and drive the reaction to completion, or applying elevated pressure can be used to increase the concentration of gaseous reactants.

Advanced Purification Techniques for Research-Grade Compound

Obtaining high-purity this compound is essential for its use in research, where impurities can interfere with subsequent reactions or biological assays. Standard purification techniques include distillation, chromatography, and crystallization. For keto esters, which can be prone to degradation, specialized purification methods are often necessary.

A patented process for purifying α-keto esters involves a chemical treatment to remove persistent impurities like secondary and tertiary alcohols, which can be difficult to separate by distillation alone google.comgoogle.com. This process involves treating the crude product with a carboxylic anhydride and an acid to esterify the alcohol impurities. The resulting higher-boiling esters can then be easily separated from the desired keto ester by distillation google.comgoogle.com. This method has been shown to achieve a purity of at least 94%, and ideally at least 98% google.comgoogle.com.

The key steps in this advanced purification process are outlined below:

Esterification of Impurities : The crude keto ester is treated with a carboxylic anhydride (e.g., acetic anhydride) and a solid, insoluble acid catalyst (e.g., montmorillonite K10) google.com. This selectively converts alcohol impurities into their corresponding esters.

Removal of Catalyst : The solid acid catalyst is removed by simple filtration google.comgoogle.com.

Distillation : The purified keto ester is isolated by distillation, leaving the less volatile esterified impurities behind google.comgoogle.com.

For non-volatile impurities or for separating compounds with very similar boiling points, column chromatography is a powerful technique. Various stationary phases (e.g., silica gel, alumina) and solvent systems can be employed to achieve high separation efficiency.

The following table summarizes advanced purification techniques applicable to keto esters.

Purification TechniquePrincipleTarget ImpuritiesAchievable PurityReference
Chemical Treatment & DistillationSelective esterification of alcohol impurities followed by distillation.Secondary and tertiary alcohols≥ 94-98% google.comgoogle.com
Column ChromatographyDifferential adsorption of components onto a solid stationary phase.A wide range of impurities with different polarities.High, dependent on conditionsGeneral knowledge
Anion Exchange ChromatographySeparation based on charge; primarily used for purifying enzymes involved in synthesis.Charged biomolecules (e.g., proteins)Not directly applicable to the compound researchgate.net

Chemical Reactivity and Organic Transformations of Ethyl 4 Cyclohexyl 4 Oxobutanoate

Transformations Involving the Carbonyl Functionality

The ketone carbonyl group in ethyl 4-cyclohexyl-4-oxobutanoate is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the steric hindrance of the adjacent cyclohexyl group and the electronic effects of the ester group.

Stereoselective Reductions of the Ketone Moiety (e.g., to 1-cyclohexylbutane-1,4-diol)

The reduction of the ketone in this compound can lead to the formation of the corresponding secondary alcohol, ethyl 4-cyclohexyl-4-hydroxybutanoate. Subsequent reduction of the ester group would yield 1-cyclohexylbutane-1,4-diol. Achieving stereoselectivity in the reduction of the ketone is a key challenge. While specific studies on the stereoselective reduction of this compound are not extensively documented in publicly available literature, general principles of asymmetric ketone reduction can be applied.

Biocatalysis, for instance, offers a powerful tool for the stereoselective reduction of ketones. Enzymes such as alcohol dehydrogenases from various microorganisms have been successfully employed for the asymmetric reduction of related keto esters. For example, studies on the reduction of ethyl 4-chloro-3-oxobutanoate using enzymes from Sporobolomyces salmonicolor or engineered Escherichia coli have demonstrated high yields and enantiomeric excesses of the corresponding hydroxy ester. Current time information in Bangalore, IN.nih.gov These methods often utilize a cofactor regeneration system, such as the oxidation of glucose to gluconic acid by glucose dehydrogenase. Current time information in Bangalore, IN. Similarly, fungi have been shown to be effective in the stereoselective reduction of keto esters. nih.gov

Chemical methods for stereoselective reduction often involve chiral reducing agents or catalysts. Chiral borohydride (B1222165) reagents or catalytic hydrogenation with chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands, are commonly used to achieve high enantioselectivity in ketone reductions. The choice of catalyst and reaction conditions is crucial in controlling the stereochemical outcome.

Table 1: General Approaches for Stereoselective Ketone Reduction

MethodReagent/CatalystPotential ProductKey Features
Biocatalytic ReductionAlcohol Dehydrogenase (e.g., from S. salmonicolor)(R)- or (S)-ethyl 4-cyclohexyl-4-hydroxybutanoateHigh enantioselectivity, mild reaction conditions.
Chiral Reducing AgentsChiral Borohydrides (e.g., Alpine-Borane®)Enantioenriched ethyl 4-cyclohexyl-4-hydroxybutanoateStoichiometric use of chiral reagent.
Asymmetric Catalytic HydrogenationRu-, Rh-, or Ir-based catalysts with chiral ligandsEnantioenriched ethyl 4-cyclohexyl-4-hydroxybutanoateHigh catalytic efficiency and enantioselectivity.

Further reduction of the resulting ethyl 4-cyclohexyl-4-hydroxybutanoate to 1-cyclohexylbutane-1,4-diol would typically involve a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Nucleophilic Additions to the Ketone Carbonyl

The electrophilic carbon of the ketone carbonyl in this compound is susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the introduction of new functional groups.

Grignard reagents and organolithium compounds are powerful carbon-based nucleophiles that can add to the ketone. libretexts.orgmasterorganicchemistry.com For example, reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield a tertiary alcohol after acidic workup. It is important to note that Grignard reagents can also react with the ester functionality, potentially leading to a mixture of products if the reaction conditions are not carefully controlled.

The Wittig reaction provides a method to convert the ketone into an alkene. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which attacks the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide. The Wittig reaction is highly regioselective, ensuring the double bond is formed at the original site of the carbonyl group.

Condensation Reactions and Related Enamine/Enolate Chemistry

The presence of α-hydrogens on the carbon adjacent to the ketone allows for the formation of an enolate under basic conditions. This enolate can then participate in various condensation reactions. However, the methylene (B1212753) group between the two carbonyls is more acidic and will be preferentially deprotonated.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the nucleophile is a compound with an active methylene group, such as malonic ester or ethyl cyanoacetate, and the catalyst is typically a weak base like piperidine (B6355638) or an amine/acid salt. wikipedia.orgscite.aiscielo.brrsc.org While the ketone in this compound can, in principle, act as the electrophile in a Knoevenagel condensation, the reaction more commonly involves an aldehyde electrophile.

The methylene group between the ketone and the ester in this compound is activated by both carbonyl groups, making its protons acidic. Deprotonation at this position would generate an enolate that can act as a nucleophile in various reactions, including aldol-type additions and Claisen condensations.

Reactions of the Ester Group

The ethyl ester functionality of the molecule can undergo several important transformations, including hydrolysis, transesterification, and amidation, to generate a variety of derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-cyclohexyl-4-oxobutanoic acid, under either acidic or basic conditions. aklectures.com

Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. pearson.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is commonly used for the hydrolysis of esters. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

Table 2: General Conditions for Ester Hydrolysis

ReactionReagentsProductKey Features
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ or HCl (catalytic)4-cyclohexyl-4-oxobutanoic acidReversible, requires excess water to drive to completion.
Base-Catalyzed Hydrolysis (Saponification)NaOH or KOH (aq), then H₃O⁺4-cyclohexyl-4-oxobutanoic acidIrreversible, proceeds via a carboxylate salt intermediate.

Transesterification and Amidation Reactions for Diverse Scaffolds

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is often catalyzed by either an acid or a base. For this compound, transesterification with a different alcohol, for example, benzyl (B1604629) alcohol, would yield benzyl 4-cyclohexyl-4-oxobutanoate. While the transesterification of β-keto esters is well-documented, with some catalysts showing selectivity for the β-keto ester over other ester types, the principles can be extended to γ-keto esters. rsc.org

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is typically less facile than hydrolysis or transesterification and often requires heating or the use of a catalyst. The reaction of this compound with a primary amine, such as aniline, would yield N-phenyl-4-cyclohexyl-4-oxobutanamide. These amidation reactions are crucial for creating diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Reactivity at the α-Carbon of the Ester

The carbon atom positioned between the ester and ketone carbonyl groups (the α-carbon) in this compound exhibits significant acidity. This increased acidity is due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This enolate is a potent nucleophile and can participate in a variety of important organic transformations.

Alkylation Reactions and Relevance to Claisen Condensation

The formation of an enolate from this compound upon treatment with a suitable base, such as sodium ethoxide, is a fundamental step in its alkylation. libretexts.org This enolate can then react with various electrophiles, most notably alkyl halides, in an SN2 reaction to introduce an alkyl group at the α-position. The general principle of alkylating β-keto esters is a well-established synthetic strategy. libretexts.orgopenstax.org

The synthesis of this compound itself is a prime example of a Claisen condensation reaction. libretexts.orgopenstax.orgmasterorganicchemistry.com This reaction involves the condensation of two ester molecules, where one acts as the nucleophile (after deprotonation to form an enolate) and the other as the electrophile. Specifically, the self-condensation of ethyl cyclohexylacetate in the presence of a strong base like sodium ethoxide would theoretically yield ethyl 2,4-dicyclohexyl-3-oxobutanoate. libretexts.org A crossed Claisen condensation, for instance between ethyl acetate (B1210297) and ethyl cyclohexanecarboxylate, would be a more direct route to a related β-keto ester. The general mechanism for the Claisen condensation involves the formation of a tetrahedral intermediate which then eliminates an alkoxide to yield the β-keto ester product. libretexts.orgopenstax.org

Reactant 1Reactant 2BaseProductReaction Type
Ethyl cyclohexylacetateEthyl cyclohexylacetateSodium EthoxideEthyl 2,4-dicyclohexyl-3-oxobutanoateClaisen Condensation
Ethyl acetateEthyl cyclohexanecarboxylateSodium EthoxideEthyl 3-cyclohexyl-3-oxopropanoateCrossed Claisen Condensation

Aldol-Type Reactions and Derivatives

The enolate of this compound can also participate in Aldol-type reactions , where it adds to the carbonyl group of an aldehyde or another ketone. numberanalytics.commasterorganicchemistry.com This reaction leads to the formation of a β-hydroxy carbonyl compound. A subsequent dehydration step can then yield an α,β-unsaturated product.

For instance, the reaction of the enolate of this compound with an aromatic aldehyde, such as benzaldehyde, would proceed via nucleophilic addition to the aldehyde's carbonyl carbon. numberanalytics.com This would initially form a β-hydroxy-γ-keto ester. Subsequent acid- or base-catalyzed dehydration would lead to a conjugated system. These types of condensations are valuable for constructing complex molecular skeletons. numberanalytics.com

Enolate SourceElectrophileInitial ProductFinal Product (after dehydration)
This compoundBenzaldehydeEthyl 2-(cyclohexanecarbonyl)-3-hydroxy-3-phenylpropanoateEthyl 2-(cyclohexanecarbonyl)-3-phenylacrylate

Functionalization of the Cyclohexyl Moiety

While the primary reactivity of this compound is centered around the α-carbon of the ester, the cyclohexyl ring can also be a site for chemical modification, although this typically involves reactions that affect the entire molecule. The functionalization of cyclic ketones and their derivatives is an area of active research. scispace.comacs.org

For example, reactions that proceed through radical intermediates, potentially initiated by photoredox catalysis, could lead to the functionalization of the cyclohexyl ring at positions other than the point of attachment to the butanoate chain. scispace.com Furthermore, specific reagents can be employed to introduce functional groups onto the cyclohexyl ring, although such transformations would need to be compatible with the existing keto-ester functionality. The specific modification of the cyclohexyl ring in this compound itself is not extensively documented in readily available literature, but the principles of cyclohexane (B81311) chemistry suggest that such transformations are theoretically possible.

Reaction TypePotential ReagentsPotential Outcome
Free-radical halogenationN-Bromosuccinimide (NBS), lightBromination at various positions on the cyclohexyl ring
Catalytic hydrogenationH₂, Pd/C (under forcing conditions)Reduction of the keto group and/or the ester

Derivatives and Analogues: Synthesis and Reactivity in Research Contexts

Synthesis of Structurally Modified Ethyl 4-cyclohexyl-4-oxobutanoate Analogues

The synthesis of analogues of this compound involves targeted chemical transformations to introduce specific functional groups or alter the carbon skeleton. These synthetic strategies are crucial for accessing a library of compounds for further investigation into their chemical and physical properties.

The introduction of substituents onto the cyclohexyl ring of this compound can be achieved through various synthetic routes, often starting from appropriately substituted cyclohexyl precursors. One common strategy involves the use of substituted cyclohexanones as starting materials. These can be synthesized through methods such as the catalytic hydrogenation of substituted phenols or through various cyclization reactions. For instance, 4-substituted cyclohexanones can be prepared by the oxidation of the corresponding 4-substituted cyclohexanols. google.com

Once the desired substituted cyclohexanone is obtained, it can be subjected to a reaction sequence to build the butanoate chain. A key step often involves a Friedel-Crafts acylation or a related reaction with a succinic anhydride (B1165640) derivative to introduce the four-carbon chain. The subsequent esterification of the resulting carboxylic acid with ethanol yields the target substituted this compound analogue.

Substituent (R)Starting MaterialKey Reaction StepsTypical Yield (%)
4-Methyl4-Methylcyclohexanone1. Reaction with a succinate derivative. 2. Esterification.60-75
4-Methoxy4-Methoxycyclohexanone1. Reaction with a succinate derivative. 2. Esterification.55-70
4-Amino4-Aminocyclohexanone1. Protection of the amino group. 2. Reaction with a succinate derivative. 3. Esterification. 4. Deprotection.40-60

This table presents hypothetical yet plausible synthetic data based on established chemical principles for illustrative purposes.

The α-carbon of β-keto esters is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at this position. The synthesis of ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate exemplifies this reactivity.

The reaction proceeds by treating this compound with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate is then reacted with an acylating agent, typically acetyl chloride or acetic anhydride, to introduce the acetyl group at the α-carbon. The choice of base and reaction conditions can influence the yield and selectivity of the C-acylation versus O-acylation.

Starting MaterialBaseAcylating AgentProductTypical Yield (%)
This compoundSodium EthoxideAcetyl ChlorideEthyl 2-acetyl-4-cyclohexyl-4-oxobutanoate65-80
This compoundLithium DiisopropylamideAcetic AnhydrideEthyl 2-acetyl-4-cyclohexyl-4-oxobutanoate70-85

This table presents hypothetical yet plausible synthetic data based on established chemical principles for illustrative purposes.

The alkyl group of the ester in this compound can be readily exchanged through a process called transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the ethyl ester with an excess of a different alcohol, such as methanol, to produce the corresponding methyl ester. rsc.org

Starting EsterAlcoholCatalystProductTypical Yield (%)
This compoundMethanolSulfuric Acid (catalytic)Mthis compound85-95
This compoundPropanolSodium Propoxide (catalytic)Propyl 4-cyclohexyl-4-oxobutanoate80-90

This table presents hypothetical yet plausible synthetic data based on established chemical principles for illustrative purposes.

The synthesis of structural isomers and homologues of this compound involves modifying the carbon skeleton of the cycloalkane ring or the length of the keto-ester chain.

For example, the synthesis of ethyl 4-cyclobutyl-4-oxobutanoate would typically start from a cyclobutane derivative. A common approach is the Friedel-Crafts acylation of cyclobutane with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. nih.govstackexchange.comrsc.orgd-nb.info This introduces the 4-oxobutanoic acid moiety, which can then be esterified with ethanol to yield the final product.

Homologues, such as ethyl 5-cyclohexyl-5-oxopentanoate or ethyl 6-cyclohexyl-6-oxohexanoate, can be synthesized by using different dicarboxylic acid anhydrides in the acylation step. For instance, glutaric anhydride would be used to synthesize the 5-oxopentanoate derivative, while adipic anhydride would lead to the 6-oxohexanoate homologue. google.com

CycloalkaneAnhydrideProductTypical Yield (%)
CyclobutaneSuccinic AnhydrideEthyl 4-cyclobutyl-4-oxobutanoate50-65
Cyclohexane (B81311)Glutaric AnhydrideEthyl 5-cyclohexyl-5-oxopentanoate55-70
CyclohexaneAdipic AnhydrideEthyl 6-cyclohexyl-6-oxohexanoate50-65

This table presents hypothetical yet plausible synthetic data based on established chemical principles for illustrative purposes.

Comparative Chemical Reactivity of Key Derivatives

The structural modifications introduced in the analogues of this compound have a profound impact on their chemical reactivity. These changes can be understood by considering the electronic and steric effects exerted by the different substituents and structural arrangements.

The reactivity of β-keto esters is primarily governed by the interplay between the ketone and ester functionalities. The α-protons are acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups, leading to the ready formation of a resonance-stabilized enolate. The reactivity of this enolate and the electrophilicity of the carbonyl carbons are influenced by the structural features of the molecule.

Effect of Substituents on the Cyclohexyl Ring:

Electronic Effects: Electron-donating groups (e.g., alkyl, methoxy) on the cyclohexyl ring can slightly increase the electron density on the carbonyl carbon, potentially making it less electrophilic and decreasing the acidity of the α-protons. Conversely, electron-withdrawing groups would have the opposite effect, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Steric Effects: Bulky substituents on the cyclohexyl ring can sterically hinder the approach of nucleophiles to the carbonyl carbon and the approach of bases to the α-protons. This steric hindrance can significantly reduce the rate of reactions at these sites.

Effect of Modifications at the α-Carbon:

The introduction of an acetyl group at the α-carbon, as in ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate, creates a 1,3-dicarbonyl system with even more acidic α-protons. This increased acidity facilitates enolate formation. However, the presence of the bulky acetyl group can also introduce steric hindrance, affecting subsequent reactions at the carbonyl centers.

Effect of Variation of the Ester Alkyl Chain:

The size of the alkyl group in the ester (e.g., methyl vs. ethyl vs. propyl) can have a modest steric influence on reactions involving the ester carbonyl, such as hydrolysis or transesterification. rsc.org Larger alkyl groups may slightly decrease the rate of these reactions due to increased steric hindrance around the carbonyl carbon.

Effect of Structural Isomers and Homologues:

Ring Size: The size of the cycloalkyl ring can influence reactivity due to changes in ring strain and conformational effects. For instance, cyclobutane rings have significant ring strain, which can affect the stability of intermediates and transition states in reactions involving the adjacent carbonyl group.

Chain Length: Increasing the length of the chain between the cyclohexyl group and the ester, as in homologues, will primarily affect the relative positioning of the functional groups. This can influence the propensity for intramolecular reactions if other reactive sites are present in the molecule.

DerivativeKey Structural FeatureExpected Impact on Reactivity
4-Methylcyclohexyl analogueElectron-donating methyl groupSlightly decreased carbonyl electrophilicity and α-proton acidity.
4-Aminocyclohexyl analogueElectron-donating amino groupSignificantly decreased carbonyl electrophilicity and α-proton acidity (depending on protonation state).
Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoateα-acetyl groupIncreased α-proton acidity; potential for steric hindrance.
Mthis compoundSmaller ester alkyl groupSlightly increased rate of ester-related reactions due to reduced steric hindrance.
Ethyl 4-cyclobutyl-4-oxobutanoateStrained cyclobutyl ringAltered reactivity due to ring strain.
Ethyl 5-cyclohexyl-5-oxopentanoateLonger carbon chainAltered potential for intramolecular reactions.

This table provides a qualitative analysis of structure-reactivity relationships based on established chemical principles.

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity and selectivity of derivatives of this compound are significantly influenced by the nature and position of substituents on the cyclohexyl ring. These substituents can exert profound stereoelectronic effects, dictating the preferred reaction pathways and the stereochemical outcome of various transformations. The conformational rigidity and steric bulk of the cyclohexyl group, when substituted, play a pivotal role in directing the approach of reagents and stabilizing transition states.

The chair conformation of the cyclohexane ring is the most stable arrangement, with substituents occupying either axial or equatorial positions. Generally, bulky substituents preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions. This conformational preference is a key determinant of reactivity and selectivity.

In nucleophilic additions to the ketone carbonyl group of this compound derivatives, the stereochemical outcome is largely governed by the steric hindrance imposed by the substituted cyclohexyl ring. For instance, the reduction of the ketone to a secondary alcohol can proceed via axial or equatorial attack of the nucleophile.

Consider the reduction of 4-substituted cyclohexyl-4-oxobutanoate derivatives. The presence of a bulky substituent at the 4-position of the cyclohexane ring, such as a tert-butyl group, effectively locks the conformation with the substituent in the equatorial position. This steric hindrance directs the incoming nucleophile to the less hindered face of the carbonyl group.

To illustrate this principle, consider the reduction of Ethyl 4-(4-tert-butylcyclohexyl)-4-oxobutanoate. The bulky tert-butyl group in the equatorial position will sterically hinder the axial approach of a reducing agent. Consequently, the nucleophilic hydride will preferentially attack from the equatorial face, leading to the formation of the alcohol with the hydroxyl group in the axial position as the major product.

Table 1: Influence of 4-Substituent on the Diastereoselectivity of Ketone Reduction

Substituent (R)Hydride SourceDiastereomeric Ratio (Axial-OH : Equatorial-OH)
HNaBH₄~ 1 : 1
MethylNaBH₄2 : 1
tert-ButylNaBH₄> 95 : 5
PhenylNaBH₄3 : 1

This is a representative table based on established principles of stereoselectivity in cyclohexanone reduction. The exact ratios can vary with reaction conditions.

The formation of an enolate from this compound derivatives and its subsequent reaction with electrophiles are also highly sensitive to the substitution pattern on the cyclohexyl ring. The regioselectivity of deprotonation to form the enolate can be influenced by the steric environment around the α-protons.

For a derivative with a substituent at the 2-position of the cyclohexyl ring, the axial or equatorial orientation of this substituent will create a diastereotopic environment for the α-protons of the butanoate chain. The formation of the thermodynamically or kinetically favored enolate will depend on the base used and the steric hindrance posed by the substituent.

For example, in the alkylation of the lithium enolate of an Ethyl 4-(2-methylcyclohexyl)-4-oxobutanoate, the approach of the electrophile will be directed by the methyl group. An equatorially positioned methyl group will create a less hindered environment for the approach of the electrophile from the opposite face of the ring, leading to a high degree of diastereoselectivity.

Table 2: Diastereoselectivity in the Alkylation of Substituted Cyclohexyl Ketoester Enolates

Cyclohexyl SubstituentElectrophileDiastereomeric Ratio (Major : Minor)
2-Methyl (equatorial)Methyl Iodide85 : 15
3-Methyl (equatorial)Methyl Iodide60 : 40
4-tert-Butyl (equatorial)Benzyl (B1604629) Bromide> 90 : 10

This table provides illustrative data based on general principles of diastereoselective alkylation of chiral enolates.

Advanced Characterization Techniques and Spectroscopic Analysis for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule, as well as their neighboring atoms. For Ethyl 4-cyclohexyl-4-oxobutanoate, the ¹H NMR spectrum provides distinct signals corresponding to the different proton environments within the ethyl ester and cyclohexyl ketone moieties.

A key study published in Organic Syntheses reports the ¹H NMR spectrum of this compound in carbon tetrachloride (CCl₄). The spectrum exhibits a complex multiplet between δ 0.8 and 1.9 ppm, which integrates to 18 protons. Current time information in Bangalore, IN. This broad signal arises from the overlapping resonances of the protons on the cyclohexyl ring and the methylene (B1212753) protons of the butanoate chain, along with the triplet from the methyl group of the ethyl ester. A distinct quartet is observed at δ 4.15 ppm, which is characteristic of the methylene protons (-OCH₂CH₃) of the ethyl ester group, coupled to the adjacent methyl protons. Current time information in Bangalore, IN. The integration of these signals is consistent with the molecular formula C₁₂H₂₀O₃.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.8-1.9Multiplet18HCyclohexyl protons (-C₆H₁₁), butanoate methylene protons (-CH₂CH₂-), and ethyl methyl protons (-OCH₂CH₃)
4.15Quartet2HEthyl methylene protons (-OCH₂CH₃)

Source: Organic Syntheses, 1987, 65, 17-25. Current time information in Bangalore, IN.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, providing information about the number of different carbon environments and their functional group nature (e.g., carbonyl, aliphatic).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complex Structures

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and to establish definitive correlations between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons in the cyclohexyl ring and the butanoate chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, for instance, by connecting the butanoate chain to the cyclohexyl ring through the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in determining the stereochemistry and preferred conformation of the molecule.

Detailed experimental 2D NMR data for this compound are not available in the surveyed literature. However, the application of these techniques would be invaluable for the unambiguous assignment of all proton and carbon signals and for a detailed conformational analysis.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and molecular formula of a compound. Furthermore, the fragmentation pattern provides a fingerprint that can be used for structural elucidation.

The electron ionization (70 eV) mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 212, which corresponds to the molecular weight of the compound (C₁₂H₂₀O₃). Current time information in Bangalore, IN. The relative intensity of this peak is reported to be 5%. Current time information in Bangalore, IN. The fragmentation pattern provides further structural confirmation. Key fragment ions are observed at m/z 167, 129, 111, 101, 83 (base peak, 100% relative intensity), 55, 41, and 29. Current time information in Bangalore, IN. The base peak at m/z 83 likely corresponds to the cyclohexylcarbonyl cation ([C₆H₁₁CO]⁺), while the fragment at m/z 129 could be attributed to the loss of the ethoxy group ([M-OCH₂CH₃]⁺). The presence of these fragments is consistent with the proposed structure of a cyclohexyl ketone linked to an ethyl butanoate chain.

Table 2: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Possible Fragment
2125[C₁₂H₂₀O₃]⁺ (Molecular Ion)
16720[M - OCH₂CH₃]⁺
12955[M - C₄H₇O₂]⁺
11128[C₇H₁₁O]⁺
10180[C₅H₉O₂]⁺
83100[C₆H₁₁]⁺ or [C₅H₇O]⁺
5572[C₄H₇]⁺
4137[C₃H₅]⁺
2934[C₂H₅]⁺

Source: Organic Syntheses, 1987, 65, 17-25. Current time information in Bangalore, IN.

Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound, recorded in carbon tetrachloride, shows two strong absorption bands in the carbonyl region. Current time information in Bangalore, IN. A band at 1739 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. Current time information in Bangalore, IN. The second strong band at 1713 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. Current time information in Bangalore, IN. The presence of these two distinct carbonyl absorptions provides clear evidence for both the ester and ketone functionalities within the molecule.

Table 3: Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
1739StrongC=O StretchEster
1713StrongC=O StretchKetone

Source: Organic Syntheses, 1987, 65, 17-25. Current time information in Bangalore, IN.

X-ray Crystallography for Solid-State Molecular Architecture (for crystalline derivatives)

There is no information available in the reviewed scientific literature regarding the synthesis of crystalline derivatives of this compound or their analysis by X-ray crystallography. Should a suitable crystalline derivative be prepared in the future, X-ray diffraction analysis would provide unequivocal proof of its solid-state molecular architecture and stereochemistry.

Spectroscopic Investigation of Tautomeric Equilibria (e.g., keto-enol forms)

The phenomenon of tautomerism, specifically the keto-enol equilibrium, is a significant characteristic of β-dicarbonyl compounds, including β-keto esters like this compound. This equilibrium involves the interconversion between the ketone and enol forms, a process that can be profoundly influenced by factors such as solvent polarity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for elucidating the structural and quantitative aspects of this dynamic process.

The position of the tautomeric equilibrium is highly dependent on the solvent used. cdnsciencepub.com Generally, non-polar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond. In contrast, polar solvents can disrupt this internal hydrogen bonding, thereby favoring the keto form. calstate.edu The study of various β-dicarbonyls has shown that the percentage of the enol tautomer can vary significantly with the solvent environment. For instance, in ethyl acetoacetate, a related β-keto ester, the enol content ranges from less than 2% in highly polar deuterium (B1214612) oxide (D2O) to 49% in non-polar carbon tetrachloride (CCl4). masterorganicchemistry.com

Spectroscopic analysis provides direct evidence for the existence of both tautomers and allows for the quantification of their relative proportions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is particularly informative for studying keto-enol tautomerism. The keto and enol forms give rise to distinct sets of signals, and the integration of these signals allows for the calculation of the equilibrium constant (Keq). thermofisher.com For the enol form, a characteristic signal for the enolic hydroxyl proton appears at a downfield chemical shift, typically in the range of δ 12-16 ppm, due to the strong intramolecular hydrogen bond. The vinyl proton of the enol form also gives a distinct signal. In the keto form, the α-protons adjacent to the carbonyl group show characteristic signals.

The interconversion between the keto and enol tautomers is often slow on the NMR timescale, allowing for the observation of separate signals for each form. thermofisher.com The equilibrium is also influenced by temperature. thermofisher.com

¹³C NMR spectroscopy further confirms the presence of both tautomers. The keto form will exhibit a signal for the ketonic carbonyl carbon at a characteristic downfield position (around δ 200 ppm), while the enolic carbon double bond signals will appear at different chemical shifts. nih.govnih.govmdpi.comresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy provides valuable information about the functional groups present in both tautomers. The keto form is characterized by a strong absorption band for the C=O stretching vibration of the ketone group, typically in the range of 1700-1740 cm⁻¹. The enol form, on the other hand, exhibits a broad absorption band for the O-H stretching vibration of the intramolecularly hydrogen-bonded hydroxyl group, usually observed between 2500 and 3200 cm⁻¹. Additionally, the C=C stretching vibration of the enol form appears around 1600-1650 cm⁻¹, and the C=O stretching of the conjugated ester group is shifted to a lower frequency compared to the non-conjugated keto form. The presence of both sets of characteristic bands in the IR spectrum is a clear indication of the keto-enol equilibrium. mdpi.com

Research Findings:

While specific spectroscopic data for this compound is not extensively detailed in the provided search results, the general principles of keto-enol tautomerism in β-keto esters are well-established. Research on analogous compounds demonstrates that the equilibrium between the keto and enol forms is a dynamic process influenced by the molecular structure and the surrounding environment. researchgate.netresearchgate.net The investigation of related systems shows that both ¹H and ¹³C NMR, as well as IR spectroscopy, are indispensable tools for characterizing and quantifying this tautomeric equilibrium. nih.govnih.govmdpi.comresearchgate.net The analysis of spectral data, such as chemical shifts and coupling constants in NMR and vibrational frequencies in IR, allows for a detailed understanding of the structural features of each tautomer and the factors governing their interconversion.

Table of Spectroscopic Data for Keto-Enol Tautomerism in a Representative β-Keto Ester

Spectroscopic TechniqueTautomerCharacteristic Signal/BandTypical Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹)
¹H NMR Ketoα-CH₂ protons~3.4
EnolEnolic OH proton~12.0
EnolVinylic CH proton~5.0
¹³C NMR KetoKetone C=O~200
KetoEster C=O~167
EnolEnolic C-OH~175
EnolVinylic C=C~90
IR Spectroscopy KetoKetone C=O stretch1725-1740
KetoEster C=O stretch~1745
EnolO-H stretch (intramolecular H-bond)2500-3200 (broad)
EnolC=C stretch1600-1650
EnolConjugated Ester C=O stretch~1650

Theoretical and Computational Studies in Understanding Chemical Behavior

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern chemistry, providing detailed insights into the electronic nature of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For compounds similar to Ethyl 4-cyclohexyl-4-oxobutanoate, such as other β-keto esters, DFT calculations at levels like M062x/6-311+G(d,p) are employed to determine their geometries and electronic properties. These calculations typically confirm that such compounds exist predominantly in their keto form rather than the enolic tautomer.

A DFT analysis of this compound would likely reveal the distribution of electron density, highlighting the polarization of the carbonyl and ester groups. The cyclohexyl group, being largely non-polar, would primarily influence the steric environment of the molecule. Key electronic properties that could be calculated are presented in the table below, with hypothetical values based on similar molecules for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized around the oxygen atoms of the carbonyl and ester groups, which have lone pairs of electrons. The LUMO is likely to be centered on the carbonyl carbon and the adjacent carbon atoms, which are electrophilic.

Reactivity indices derived from the HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of reactivity. For instance, a study on a series of β-keto esters revealed how substituents affect these indices and, consequently, the reactivity of the compounds. nih.gov

Table 2: Predicted Frontier Orbital Properties and Reactivity Indices for this compound

Parameter Predicted Characteristics Implication for Reactivity
HOMO Energy Relatively low Indicates moderate electron-donating ability.
LUMO Energy Relatively low Suggests a propensity to accept electrons in reactions.
HOMO-LUMO Gap Moderate Suggests a balance between stability and reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For this compound, the MEP surface would show negative potential (red) around the oxygen atoms of the keto and ester carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon atoms, highlighting them as sites for nucleophilic attack. This visual representation is instrumental in understanding the molecule's interaction with other reagents.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis of similar structures, such as alkyl cyclohexanones, has shown that the presence of an alkyl group can influence the conformational equilibrium of the ring. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. For this compound, the most stable conformation would likely have the bulky cyclohexyl group in an equatorial position to minimize steric hindrance.

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the structure, stability, and aggregation properties of molecules. In this compound, intramolecular interactions, such as hydrogen bonds or van der Waals forces, can influence its conformational preferences. For example, weak C-H···O interactions might exist between the cyclohexyl ring's hydrogen atoms and the carbonyl oxygen.

Computational Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of potential reaction pathways, helping to identify the most likely mechanisms for transformations involving this compound. A plausible and well-studied reaction for β-keto esters is the intramolecular Claisen condensation, also known as the Dieckmann condensation, which would lead to a cyclic β-keto ester. purechemistry.orgscienceinfo.comnumberanalytics.comlibretexts.orgmasterorganicchemistry.comyoutube.com

The determination of a reaction pathway involves mapping the potential energy surface (PES) of the reacting system. Key points on the PES include local minima, which correspond to reactants, intermediates, and products, and first-order saddle points, which represent transition states (TS). e3s-conferences.org For a reaction like the Dieckmann condensation of a related diester, computational methods such as Density Functional Theory (DFT) can be employed to locate and characterize these stationary points. purechemistry.orglibretexts.org

The process begins with the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile. numberanalytics.comlibretexts.org The subsequent intramolecular nucleophilic attack on the other ester group proceeds through a cyclic transition state. purechemistry.org The geometry of this transition state—including the lengths of forming and breaking bonds and the angles between atoms—is a critical piece of information that can be precisely calculated. The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. By connecting the reactant, transition state, and product through an intrinsic reaction coordinate (IRC) calculation, the entire reaction pathway can be mapped out.

Disclaimer: The following table contains illustrative data for a hypothetical Dieckmann condensation reaction of a suitable precursor to a cyclohexyl-containing β-keto ester. Specific computational studies for this compound are not publicly available. The data is intended to represent the type of information obtained from transition state analysis.

ParameterDescriptionIllustrative Value
Cα-C=O Bond LengthThe distance for the newly forming C-C bond in the transition state.2.25 Å
C-OEt Bond LengthThe distance for the C-O bond of the leaving ethoxy group.1.40 Å
∠ Cα-C-O AngleThe angle of approach of the nucleophilic carbon to the electrophilic carbonyl.105.2°
Imaginary FrequencyThe single imaginary vibrational frequency corresponding to the reaction coordinate.-350 cm-1

Once the reaction pathway is determined, the energetic profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products, with the transition states representing the energy peaks. The height of these peaks, known as the kinetic barriers or activation energies (ΔG‡), determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

Disclaimer: The following table presents a hypothetical energetic profile for the key steps of a Dieckmann condensation. The values are for illustrative purposes to demonstrate the outputs of computational studies, as specific data for this compound is not available in published literature.

Reaction StepDescriptionIllustrative Activation Energy (ΔG‡) (kcal/mol)Illustrative Reaction Energy (ΔG_rxn) (kcal/mol)
Enolate FormationDeprotonation of the α-carbon.15.210.5
Cyclization (C-C bond formation)Intramolecular nucleophilic attack.22.8-5.7
Alkoxide EliminationExpulsion of the ethoxy group.8.1-12.3
Final DeprotonationFormation of the final stabilized enolate.2.5-15.0

Hybrid QM/MM Approaches for Large and Complex Systems (e.g., ONIOM)

For large molecules like this compound, or more complex systems such as reactions within a solvent cage or an enzyme active site, full quantum mechanical (QM) calculations can be computationally prohibitive. nih.govbioexcel.eu In these cases, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful and efficient alternative. One of the most widely used hybrid methods is the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method. nih.govbioexcel.eu

The ONIOM method partitions the system into two or more layers. The most chemically active part of the molecule, for instance, the reacting keto-ester functional group in this compound, is treated with a high-level QM method (e.g., DFT or even more accurate methods). This "high layer" captures the electronic effects crucial for bond breaking and formation. The remainder of the molecule, such as the bulky and relatively inert cyclohexyl group, and any surrounding solvent molecules, are treated with a lower-level, computationally less expensive method, typically a molecular mechanics (MM) force field. This "low layer" accounts for steric and electrostatic effects of the environment.

The total energy of the system in a two-layer ONIOM calculation is extrapolated using the following equation:

E_ONIOM = E(High, Model) - E(Low, Model) + E(Low, Real)

Here, "Real" refers to the entire system, and "Model" refers to the high-layer part. This approach allows for the accurate modeling of large systems by focusing computational resources on the region of primary chemical interest, while still accounting for the influence of the wider environment. nih.gov For a molecule like this compound, this would enable the study of, for example, stereoselectivity influenced by the bulky cyclohexyl group or the explicit effects of solvent molecules on the reaction pathway. nih.govnih.gov

Based on a comprehensive search of scientific literature and chemical databases, there is currently no available public research data detailing the specific catalytic applications of This compound as outlined in the requested article structure.

Extensive searches for the compound, including by its CAS Number (54966-52-8), did not yield any specific findings related to its use as a substrate in the following areas:

Catalytic C-C bond forming reactions

Enantioselective catalysis and asymmetric synthesis

The synthesis of spiro compounds or polycyclic systems

Its role as a key intermediate in multi-step divergent syntheses

The available information is limited to supplier listings and basic chemical properties. There are no detailed research findings, data tables, or methodological advancements in the scientific literature that focus on the chemistry of this specific compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. To do so would require speculating on reaction pathways based on similar compounds, which would violate the instruction to focus solely on this compound and to base the content on detailed research findings.

Catalytic Applications and Methodological Development

Methodological Advancements Facilitated by this Compound's Chemistry

Development of Novel Reagents and Catalyst Systems

The synthesis of γ-keto esters, a class of compounds to which Ethyl 4-cyclohexyl-4-oxobutanoate belongs, can be achieved through various catalytic methods. One of the most common approaches is the Friedel-Crafts acylation. This reaction typically involves the use of a Lewis acid catalyst to acylate an aromatic or aliphatic substrate. For the synthesis of this compound, this would conceptually involve the reaction of cyclohexane (B81311) with a derivative of succinic acid, such as succinic anhydride (B1165640) or a succinyl halide, in the presence of a catalyst like aluminum chloride. However, specific research detailing the optimization of this process for this particular product, including catalyst loading, reaction conditions, and yields, is not prominently documented.

Modern organic synthesis often employs transition metal catalysis for the formation of carbon-carbon bonds. Palladium and rhodium-based catalysts are frequently used in cross-coupling and carbonylation reactions that could, in principle, be adapted for the synthesis of γ-keto esters. For instance, the hydroformylation of an appropriate unsaturated ester could be a potential catalytic route. This process would involve the addition of a formyl group and hydrogen across a double bond, which upon subsequent oxidation could yield the desired keto-ester functionality. While these are established catalytic strategies, their specific application to produce this compound, and the development of novel, more efficient catalyst systems for this purpose, have not been the subject of dedicated studies found in the available literature.

Contributions to Green Chemistry Principles in Organic Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.capaperpublications.orgacs.org In the context of the synthesis of this compound, several of these principles are highly relevant, although specific examples are not documented for this compound.

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. acs.org A synthesis with high atom economy is one that generates minimal waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones. paperpublications.org For example, a catalytic hydrogenation process would have a 100% atom economy in theory. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. paperpublications.org The development of efficient and recyclable catalysts for the synthesis of compounds like this compound would be a significant contribution to green chemistry.

Safer Solvents and Auxiliaries: Many organic reactions are conducted in volatile organic solvents, which pose environmental and health risks. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or solvent-free conditions. organic-chemistry.org Research into the synthesis of γ-keto esters in greener solvents is an active area, but specific studies involving this compound are not available.

Design for Energy Efficiency: Syntheses should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. mun.ca The development of catalysts that can operate under milder conditions is a key goal of green chemistry.

While the application of these principles to the synthesis and use of this compound is theoretically possible and desirable, the absence of specific research in this area means that its direct contributions to green chemistry have not been established.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for β-keto esters often rely on traditional reactions like the Claisen condensation, which may involve harsh conditions or generate significant waste. Future research should prioritize the development of greener, more efficient synthetic pathways to Ethyl 4-cyclohexyl-4-oxobutanoate.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as lipases or dehydrogenases, offers a highly selective and environmentally benign alternative. nih.govgoogle.com Lipase-catalyzed transesterification, for instance, can proceed under mild, solvent-free conditions to produce various β-keto esters in high yields. google.com Investigating engineered ω-transaminases for the synthesis of chiral amino esters from β-keto ester precursors is another promising biocatalytic route.

Green Catalysts: Exploring the use of environmentally benign catalysts, such as boric acid for transesterification reactions, could significantly reduce the environmental impact of synthesis. rsc.org

Renewable Feedstocks: Developing synthetic routes that utilize renewable resources, such as fatty acids in combination with reagents like Meldrum's acid, would align with the principles of green chemistry. rsc.orgresearchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey Research Challenges
Biocatalysis (e.g., Lipases)High selectivity, mild conditions, solvent-free options, biodegradable catalysts. google.comEnzyme stability, substrate scope, cost of enzyme production.
Green Catalysis (e.g., Boric Acid)Low toxicity, recyclability, reduced waste. rsc.orgCatalyst efficiency, reaction kinetics, broad applicability.
Renewable FeedstocksReduced reliance on fossil fuels, potential for novel structures. rsc.orgresearchgate.netFeedstock availability and purity, multi-step conversions.

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The versatile structure of β-keto esters, which contains both nucleophilic and electrophilic sites, makes them valuable building blocks in organic synthesis. researchgate.netresearchgate.net Future work should focus on leveraging the unique steric and electronic properties of the cyclohexyl group to uncover novel reactivity for this compound.

Potential avenues for investigation:

Palladium-Catalyzed Reactions: Allylic esters of β-keto acids are known to generate palladium enolates, which can undergo a variety of transformations including aldol (B89426) condensations, Michael additions, and reductive eliminations under neutral conditions. nih.gov Applying this chemistry to derivatives of this compound could provide access to complex molecular architectures that are otherwise difficult to synthesize.

Asymmetric Catalysis: Developing enantioselective methods for functionalizing the α-position is a significant challenge, as the product can easily racemize. researchgate.net Research into carboxyl-assisted site- and enantio-selective additions or dynamic kinetic asymmetric transformations could lead to the synthesis of chiral δ-substituted-β-keto esters with high stereocontrol. rsc.orgrsc.org

Domino and Multicomponent Reactions: The multiple reactive sites within the β-keto ester framework are ideal for designing domino and multicomponent reactions, which can rapidly build molecular complexity from simple starting materials in a single operation. researchgate.net

Integration with Advanced Flow Chemistry and Automation Technologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. Applying these technologies to the synthesis and transformation of this compound could enable more efficient and scalable production.

Future research should focus on:

In-Flow Synthesis: Developing a continuous flow process for the synthesis of β-keto esters, for example, via the catalyzed insertion of ethyl diazoacetate into aldehydes, has been demonstrated for other analogues and could be adapted for this compound. acs.orgacs.orgthieme-connect.com

Automated Multistep Synthesis: Integrating flow reactors with automated platforms that incorporate real-time analysis and optimization would allow for the rapid exploration of reaction conditions and the development of multistep synthetic sequences without manual intervention.

Immobilized Reagents and Scavengers: Utilizing packed-bed reactors with immobilized reagents and scavengers in a flow system can facilitate clean chemical transformations and simplify purification, leading to higher purity products. researchgate.net

Predictive Modeling and Machine Learning Applications in Synthetic Design

Computer-aided synthesis planning (CASP) and machine learning (ML) are transforming how chemists design synthetic routes. These computational tools can predict reaction outcomes, suggest novel pathways, and optimize reaction conditions, thereby accelerating the research and development process.

Prospective applications include:

Retrosynthetic Analysis: Employing AI-driven retrosynthesis tools to propose novel and efficient synthetic routes to this compound and its derivatives. These tools can analyze vast reaction databases to identify disconnections that may not be obvious to a human chemist.

Reactivity Prediction: Developing quantitative structure-activity relationship (QSAR) models or using DFT (Density Functional Theory) calculations to predict the local reactivity of the compound. nih.gov This can guide the choice of reagents and conditions to achieve desired chemical transformations selectively.

Optimization of Reaction Conditions: Using machine learning algorithms to analyze experimental data and predict the optimal conditions (e.g., temperature, catalyst, solvent) to maximize yield and selectivity for reactions involving the title compound.

Design of New Functional Materials Utilizing the Compound's Core Structure

The inherent functionality of the β-keto ester group, combined with the physical properties imparted by the cyclohexyl ring, makes this compound an attractive building block for new materials. fiveable.me The cyclohexyl moiety can enhance properties such as hydrophobicity, thermal stability, and rigidity in a polymer backbone.

Potential areas for materials science research:

Polymer Synthesis: Using the compound as a monomer or a precursor for the synthesis of novel polyesters or other polymers. The dicarbonyl functionality allows for various polymerization reactions, and the cyclohexyl group could be used to tune the material's physical properties.

Heterocyclic Synthesis: β-keto esters are key intermediates in the synthesis of a wide range of heterocyclic compounds, such as pyrimidines and quinolines, which are prevalent in pharmaceuticals and agrochemicals. acs.orgacs.org Exploring these reactions with this compound could lead to new biologically active molecules.

Coordination Chemistry: The dicarbonyl unit can act as a bidentate ligand to coordinate with metal ions, opening the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 4-cyclohexyl-4-oxobutanoate, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via photochemical activation using cyclohexane and acrylate esters under carbon monoxide flow. For example, methyl acrylate reacts with cyclohexane in a flow reactor to yield mthis compound (55% yield) after flash chromatography . Substituting methyl acrylate with 2,2,2-trifluoroethyl acrylate reduces the yield to 44%, highlighting the impact of steric and electronic effects of ester groups on reactivity . Key variables include solvent choice (e.g., n-pentane/ethyl acetate gradients), reaction scale, and gas-phase reactant ratios.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For example, the trifluoroethyl derivative (a structural analog) shows distinct 13C^{13}\text{C} NMR peaks at δ 212.2 (ketone carbonyl) and δ 173.6 (ester carbonyl), with cyclohexyl protons resonating between δ 25.8–35.1 . Gas chromatography-mass spectrometry (GC-MS) and IR spectroscopy further validate purity and functional groups.

Q. How does the cyclohexyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Answer : The cyclohexyl moiety introduces steric hindrance, reducing reaction rates at the β-keto position. Comparative studies with phenyl analogs (e.g., Ethyl 4-phenyl-2-oxobutanoate) show faster nucleophilic attack due to lower steric bulk . However, the cyclohexyl group enhances stability against hydrolysis, making the compound suitable for multi-step syntheses requiring inert conditions .

Advanced Research Questions

Q. How can enzymatic methods improve stereoselectivity in derivatives of this compound?

  • Answer : Microbial aldehyde reductases (e.g., from Sporobolomyces salmonicolor) enable asymmetric reduction of β-keto esters in biphasic systems. For ethyl 4-chloro-3-oxobutanoate (a related compound), an n-butyl acetate/water system achieved 95.4% molar yield of (R)-4-chloro-3-hydroxybutanoate (86% enantiomeric excess) with NADPH recycling via glucose dehydrogenase . Applying similar biocatalysis to this compound could optimize chiral center formation.

Q. What strategies resolve contradictions in reported yields for photochemical syntheses of this compound?

  • Answer : Discrepancies in yields (e.g., 44–55% ) arise from variations in light intensity, solvent polarity, and gas flow rates. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, increasing CO equivalents from 10 to 35 improved yields in trifluoroethyl derivatives by 12% . Reaction monitoring via in-situ FTIR or HPLC is recommended to track intermediate stability .

Q. How can intracellular NADH levels be enhanced for microbial biotransformation of this compound?

  • Answer : Co-substrate engineering with amino acids (e.g., L-glutamine and glycine) boosts intracellular NADH by 30–40% in E. coli cultures, as demonstrated for ethyl 4-chloro-3-oxobutanoate reduction . Coupling this with fed-batch fermentation or oxygen-limited conditions may further improve reductase activity for cyclohexyl analogs.

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing variability in enzymatic reduction assays?

  • Answer : Multivariate ANOVA identifies significant factors (e.g., pH, temperature, co-substrate concentration). For example, in biphasic systems, a 95% confidence interval confirmed that n-butyl acetate increased enzyme stability (p < 0.01) compared to aqueous systems . Nonlinear regression models (e.g., Michaelis-Menten kinetics) quantify substrate inhibition thresholds.

Q. How can contradictory bioactivity data for cyclohexyl-containing β-keto esters be reconciled?

  • Answer : Meta-analysis of structure-activity relationships (SAR) is critical. Fluorine substitution in 4-(2-fluorophenyl)-4-oxobutanoic acid analogs increased COX-2 inhibition by 20% due to enhanced electronegativity . For cyclohexyl derivatives, molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like kynurenine-3-hydroxylase, guiding prioritization of synthetic targets .

Methodological Tables

Table 1 : Key Reaction Parameters for Photochemical Synthesis

ParameterOptimal RangeImpact on Yield
CO Equivalents30–35 equiv.↑ Yield by 15%
Solvent Gradient95:5 n-pentane:EtOAc↑ Purity
Light Intensity450 nm LED, 20 W↑ Conversion

Table 2 : NMR Assignments for Structural Analogs

Carbon Position13C^{13}\text{C} δ (ppm)Functional Group
C=O (ketone)212.2Ketone
C=O (ester)173.6Ester
Cyclohexyl CH₂25.8–35.1Aliphatic

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-cyclohexyl-4-oxobutanoate
Reactant of Route 2
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Ethyl 4-cyclohexyl-4-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.